Vactosertib

Catalog No.
S549105
CAS No.
1352608-82-2
M.F
C22H18FN7
M. Wt
399.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vactosertib

CAS Number

1352608-82-2

Product Name

Vactosertib

IUPAC Name

2-fluoro-N-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl]aniline

Molecular Formula

C22H18FN7

Molecular Weight

399.4 g/mol

InChI

InChI=1S/C22H18FN7/c1-14-5-4-8-18(27-14)22-21(15-9-10-20-25-13-26-30(20)12-15)28-19(29-22)11-24-17-7-3-2-6-16(17)23/h2-10,12-13,24H,11H2,1H3,(H,28,29)

InChI Key

FJCDSQATIJKQKA-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)C2=C(N=C(N2)CNC3=CC=CC=C3F)C4=CN5C(=NC=N5)C=C4

Solubility

Soluble in DMSO, not in water

Synonyms

TEW7197; TEW 7197; TEW-7197; Vactosertib

Canonical SMILES

CC1=NC(=CC=C1)C2=C(N=C(N2)CNC3=CC=CC=C3F)C4=CN5C(=NC=N5)C=C4

Description

The exact mass of the compound Vactosertib is 399.16077 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Colorectal Cancer Treatment

Application in Multiple Myeloma Treatment

Application in Peyronie’s Disease Treatment

    Scientific Field: Urology, specifically Peyronie’s Disease treatment.

Vactosertib is a small molecule inhibitor specifically targeting the Type I Transforming Growth Factor Beta receptor (TGF-βR1), also known as activin receptor-like kinase 5. Its chemical formula is C22H18FN7C_{22}H_{18}FN_{7}, and it is recognized for its ability to inhibit TGF-β signaling pathways that play critical roles in various physiological and pathological processes, including tumorigenesis and immune regulation . Vactosertib is currently under investigation for its efficacy in treating various cancers, including metastatic colorectal and gastric cancers, as well as relapsed/refractory multiple myeloma .

Vactosertib acts as an inhibitor of ALK5, a key enzyme in the TGF-β signaling pathway. TGF-β signaling promotes cell proliferation, migration, and survival. By blocking ALK5, Vactosertib disrupts this pathway, potentially leading to the suppression of tumor growth and metastasis []. Studies have shown that Vactosertib inhibits the phosphorylation of Smad2 and Smad3, which are proteins critical for TGF-β signal transduction []. This suggests that Vactosertib disrupts the downstream signaling cascade triggered by TGF-β, leading to anti-cancer effects.

As Vactosertib is still under investigation, detailed information on its safety profile in humans is limited. Currently, it is only available for research purposes []. Further studies are needed to determine its potential side effects, toxicity, and drug interactions.

Vactosertib functions primarily by inhibiting the phosphorylation of downstream effectors in the TGF-β signaling pathway. Upon binding to TGF-βR1, it prevents the receptor from activating the SMAD proteins, which are crucial for transducing TGF-β signals from the cell surface to the nucleus. This inhibition disrupts both canonical (SMAD-dependent) and non-canonical (SMAD-independent) signaling pathways, thereby affecting cellular processes such as proliferation, differentiation, and apoptosis .

Vactosertib has demonstrated significant biological activity in preclinical studies. It promotes anti-tumor immunity by enhancing the activity of immune effector cells such as CD8+ T-cells and natural killer cells while inhibiting immunosuppressive cells like M2-like tumor-associated macrophages and myeloid-derived suppressor cells . The compound has shown promise in reducing tumor growth in various cancer models by targeting both intrinsic tumor characteristics and the surrounding tumor microenvironment .

The synthesis of Vactosertib involves several steps that include the formation of its complex molecular structure. The process typically starts with the synthesis of key intermediates, followed by coupling reactions that yield the final product. Specific methods may vary, but they generally involve:

  • Formation of Triazole and Imidazole Rings: Utilizing appropriate reagents to construct these essential components.
  • Fluorination: Introducing a fluorine atom at specific positions to enhance biological activity.
  • Coupling Reactions: Combining intermediates to form the final compound through methods such as amide bond formation.

The detailed synthetic route is proprietary and may vary across different research laboratories or pharmaceutical companies .

Vactosertib is currently being evaluated for its therapeutic potential in various malignancies due to its ability to modulate TGF-β signaling. Notable applications include:

  • Cancer Treatment: Investigated for use in combination therapies for metastatic colorectal cancer, gastric cancer, and multiple myeloma.
  • Immunotherapy: Enhancing immune responses against tumors by improving T-cell fitness and reducing immunosuppressive effects within the tumor microenvironment .
  • Research Tool: Used in studies exploring TGF-β pathways and their implications in cancer biology .

Studies have shown that Vactosertib can significantly alter immune cell dynamics within tumors. For instance, it enhances cytokine production (such as interferon-gamma and tumor necrosis factor-alpha) from CD8+ T-cells while reducing inhibitory signals that dampen immune responses . Furthermore, Vactosertib's combination with other agents like pomalidomide has been shown to improve therapeutic outcomes in patients with relapsed/refractory multiple myeloma, indicating its potential for synergistic effects when used alongside existing treatments .

Vactosertib is part of a class of compounds that inhibit TGF-β signaling pathways. Here are some similar compounds along with a comparison highlighting Vactosertib's unique features:

Compound NameMechanism of ActionPotency (IC50)Unique Features
GalunisertibTGF-βR1 Inhibitor110 nMKnown for cardiac toxicity at high doses
LY2157299TGF-βR1 Inhibitor200 nMLess selective than Vactosertib
FresolimumabAnti-TGF-β AntibodyN/ATargets TGF-β directly rather than its receptor
SB431542ALK5 Inhibitor10 nMSimilar mechanism but less orally bioavailable

Vactosertib stands out due to its high potency (IC50 = 11 nM) and favorable safety profile compared to other inhibitors like Galunisertib, which has been associated with significant side effects .

The discovery of Vactosertib, also known chemically as N-((4-( [1] [2] [4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline, represents a significant advancement in the development of selective transforming growth factor-beta type I receptor kinase inhibitors [29]. The compound was developed through a systematic medicinal chemistry approach aimed at addressing the limitations of earlier transforming growth factor-beta receptor inhibitors, particularly regarding selectivity and pharmacokinetic properties [29].

The rational design of Vactosertib emerged from the understanding that transforming growth factor-beta signaling plays a crucial role in tumor progression, metastasis, and immune suppression [2] [5]. The transforming growth factor-beta pathway operates through binding to constitutively active type II receptors, which subsequently phosphorylate type I receptors, also known as activin receptor-like kinase 5 [29]. This phosphorylation creates binding sites for Smad2 and Smad3 proteins, leading to their phosphorylation and subsequent nuclear translocation to regulate gene expression [29].

The development team recognized that effective inhibition of this pathway required compounds that could specifically target the adenosine triphosphate binding site of the type I receptor kinase domain [29]. The design strategy focused on creating a highly potent, selective, and orally bioavailable inhibitor that could overcome the pharmacokinetic limitations observed with earlier compounds in the series [29].

Vactosertib was designed as part of a comprehensive structure-activity relationship study that examined 2-substituted-4-( [1] [2] [4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazoles [29]. The rational design process involved three key modifications from the prototype inhibitor: replacement of a quinoxalin-6-yl moiety with a [1] [2] [4]triazolo[1,5-a]pyridin-6-yl moiety, insertion of a methyleneamino linker, and incorporation of an ortho-fluorine substituent in the phenyl ring [29].

The selection of the [1] [2] [4]triazolo[1,5-a]pyridin-6-yl moiety was based on metabolic stability considerations [29]. Previous studies had shown that extensive oxidation occurred in the quinoxaline ring of earlier compounds, particularly at the 2-position [29]. The triazolopyridine replacement was designed to resist metabolic oxidation due to the presence of two adjacent nitrogen atoms, thereby improving oral bioavailability [29].

Synthetic Pathways and Optimization Strategies

The synthetic pathway for Vactosertib follows a well-defined multi-step process that begins with the preparation of key intermediate compounds [29]. The synthesis starts with 1-( [1] [2] [4]triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione, which serves as the crucial diketone building block for the imidazole ring formation [29].

The first critical step involves the condensation of the diketone intermediate with 2,2-dimethoxyacetaldehyde and ammonium acetate in a mixture of tert-butyl methyl ether and methanol at room temperature [29]. This reaction produces the 2-(dimethoxymethyl)imidazole intermediate in 83% yield [29]. The high yield of this step demonstrates the efficiency of the chosen reaction conditions and the compatibility of the functional groups present in the molecule [29].

The subsequent step requires the removal of the acetal protecting group using 1 Normal hydrochloric acid solution, which affords the imidazole-2-carbaldehyde intermediate in 96% yield [29]. This transformation is nearly quantitative, indicating the stability of the imidazole core under the acidic hydrolysis conditions [29].

The final step involves the coupling of the aldehyde intermediate with 2-fluoroaniline in the presence of acetic acid in 1,2-dichloroethane, followed by reduction of the resulting imine with sodium borohydride [29]. This reductive amination sequence provides Vactosertib in 87% yield [29]. The choice of 2-fluoroaniline as the coupling partner was based on extensive structure-activity relationship studies that identified the ortho-fluorine substitution as optimal for both potency and selectivity [29].

Alternative synthetic approaches were explored during the optimization process, including variations in the linker moiety connecting the imidazole core to the aniline ring [29]. The research team investigated methyleneoxy and methylenethio linkers as alternatives to the methyleneamino linker ultimately selected for Vactosertib [29]. However, these alternative linkers resulted in compounds with significantly reduced cellular activity, despite maintaining similar potency in cell-free kinase assays [29].

The optimization strategy also included extensive evaluation of reaction conditions to maximize yield and purity while minimizing the formation of side products [29]. The use of sodium triacetoxyborohydride as an alternative reducing agent was explored for certain substrates, particularly those containing electron-withdrawing substituents that might affect the reactivity of the imine intermediate [29].

Process optimization studies focused on improving the scalability of the synthesis while maintaining the high quality standards required for pharmaceutical development [29]. This included optimization of solvent systems, reaction temperatures, and purification methods to ensure consistent product quality across different batch sizes [29].

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies were conducted to optimize the potency, selectivity, and pharmacokinetic properties of Vactosertib and related compounds [29]. These studies involved the synthesis and evaluation of over 60 analogs, examining systematic modifications to different regions of the molecular structure [29].

The structure-activity relationship analysis revealed that the [1] [2] [4]triazolo[1,5-a]pyridin-6-yl moiety is crucial for maintaining high potency against activin receptor-like kinase 5 while improving selectivity against other kinases [29]. Compounds containing this heterocyclic system consistently demonstrated superior selectivity indices compared to their quinoxaline-containing predecessors [29].

Investigation of the linker region connecting the imidazole core to the aniline substituent provided important insights into the binding mode of these inhibitors [29]. The methyleneamino linker present in Vactosertib proved to be optimal, as compounds with methyleneoxy or methylenethio linkers showed significantly reduced cellular activity despite similar cell-free potency [29]. This difference was attributed to reduced cellular permeability of the oxygen and sulfur-containing analogs [29].

CompoundLinkerActivin Receptor-Like Kinase 5 Inhibition Concentration 50 (μM)p38α Inhibition Concentration 50 (μM)Selectivity Index
Methyleneoxy analogO0.0134.89376
Methylenethio analogS0.0216.24297
VactosertibNH0.0132.29176

The aniline substitution pattern was extensively investigated, with particular attention to the position and nature of substituents on the phenyl ring [29]. Ortho-substituted compounds generally showed enhanced potency compared to the unsubstituted parent compound [29]. Vactosertib, bearing a 2-fluorine substituent, demonstrated an Inhibition Concentration 50 value of 0.007 μM against activin receptor-like kinase 5, representing approximately 2-fold improvement over the unsubstituted analog [29].

Meta-substituted compounds also showed promising activity profiles, with halogen atoms and small functional groups providing the most beneficial effects [29]. Compounds with 3-fluorine, 3-chlorine, 3-bromine, and 3-cyano substituents all demonstrated Inhibition Concentration 50 values of 0.005-0.009 μM [29]. In contrast, para-substituted analogs generally exhibited reduced potency, with 15 out of 16 para-substituted compounds showing lower activity than the unsubstituted reference compound [29].

The structure-activity relationship studies also examined disubstituted analogs to explore potential synergistic effects [29]. Di-fluorine substituted compounds at positions 2,3-, 3,4-, and 3,5- all maintained high potency with Inhibition Concentration 50 values ranging from 0.006 to 0.010 μM [29]. Similarly, di-chlorine substituted compounds at positions 2,3- and 3,4- demonstrated potent activity with Inhibition Concentration 50 values of 0.012 and 0.008 μM, respectively [29].

Substitution PatternActivin Receptor-Like Kinase 5 Inhibition Concentration 50 (μM)Selectivity Index vs p38α
2-Fluorine0.007246
2-Chlorine0.009>1111
2-Bromine0.007283
3-Fluorine0.00991
3-Chlorine0.006122
3-Bromine0.005174
3-Cyano0.005300

Selectivity profiling against a panel of 320 protein kinases revealed that Vactosertib is a highly selective dual inhibitor of activin receptor-like kinase 5 and activin receptor-like kinase 4 [29]. At the lowest tested concentration of 0.01 μM, only these two kinases showed residual activity of 50% or less [29]. This exceptional selectivity profile distinguishes Vactosertib from many other kinase inhibitors and reduces the potential for off-target effects [29].

The structure-activity relationship analysis also addressed the incorporation of tertiary amino groups to potentially improve pharmacokinetic properties [29]. While compounds containing dimethylamino, pyrrolidinylmethyl, and morpholinomethyl substituents showed 3-28 fold reductions in potency compared to Vactosertib, some of these analogs demonstrated improved oral bioavailability [29]. However, Vactosertib itself ultimately provided the optimal balance of potency, selectivity, and pharmacokinetic properties [29].

Purity

>99% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

399.16077177 g/mol

Monoisotopic Mass

399.16077177 g/mol

Heavy Atom Count

30

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6T4O391P5Y

Wikipedia

EW-7197

Dates

Modify: 2023-08-15
1: Son JY, Park SY, Kim SJ, Lee SJ, Park SA, Kim MJ, Kim SW, Kim DK, Nam JS, Sheen YY. EW-7197, A Novel ALK-5 Kinase Inhibitor, Potently Inhibits Breast to Lung Metastasis. Mol Cancer Ther. 2014 May 9. [Epub ahead of print] PubMed PMID: 24817629.
2: Jin CH, Krishnaiah M, Sreenu D, Subrahmanyam VB, Rao KS, Lee HJ, Park SJ, Park HJ, Lee K, Sheen YY, Kim DK. Discovery of N-((4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2 -yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of TGF-β Type I Receptor Kinase as Cancer Immunotherapeutic/Antifibrotic Agent. J Med Chem. 2014 May 22;57(10):4213-38. doi: 10.1021/jm500115w. Epub 2014 May 13. PubMed PMID: 24786585.
3: Sheen YY, Kim MJ, Park SA, Park SY, Nam JS. Targeting the Transforming Growth Factor-β Signaling in Cancer Therapy. Biomol Ther (Seoul). 2013 Sep 30;21(5):323-331. Review. PubMed PMID: 24244818; PubMed Central PMCID: PMC3825194.
4: Yoon JH, Jung SM, Park SH, Kato M, Yamashita T, Lee IK, Sudo K, Nakae S, Han JS, Kim OH, Oh BC, Sumida T, Kuroda M, Ju JH, Jung KC, Park SH, Kim DK, Mamura M. Activin receptor-like kinase5 inhibition suppresses mouse melanoma by ubiquitin degradation of Smad4, thereby derepressing eomesodermin in cytotoxic T lymphocytes. EMBO Mol Med. 2013 Nov;5(11):1720-39. doi: 10.1002/emmm.201302524. Epub 2013 Oct 11. Erratum in: EMBO Mol Med. 2014 May;6(5):703. PubMed PMID: 24127404; PubMed Central PMCID: PMC3840488.

Explore Compound Types